N-(4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetamide
Description
PA-21A092 is a chemical compound known for its potent antimalarial properties. It is a member of the pyrazoleamide class of compounds, which have shown significant activity against human malaria parasites, particularly Plasmodium falciparum . The compound is identified by its chemical formula C23H23ClFN5O and has a molecular weight of 439.92 g/mol .
Properties
Molecular Formula |
C23H23ClFN5O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[4-(4-chloro-2-fluorophenyl)-2,5-dimethylpyrazol-3-yl]-2-(2-propan-2-ylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C23H23ClFN5O/c1-13(2)22-26-18-7-5-6-8-19(18)30(22)12-20(31)27-23-21(14(3)28-29(23)4)16-10-9-15(24)11-17(16)25/h5-11,13H,12H2,1-4H3,(H,27,31) |
InChI Key |
AXHVMTZWSKDPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=C(C=C(C=C2)Cl)F)NC(=O)CN3C4=CC=CC=C4N=C3C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PA-21A092 involves multiple steps, starting with the preparation of the core pyrazoleamide structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Various substituents are introduced to the pyrazole ring through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by coupling the substituted pyrazole with other functional groups under specific reaction conditions.
Industrial Production Methods
Industrial production of PA-21A092 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
PA-21A092 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
PA-21A092 has several scientific research applications, particularly in the field of antimalarial drug development. It has been shown to:
Inhibit PfATP4: PA-21A092 targets the P-type cation-ATPase (PfATP4) in Plasmodium falciparum, disrupting sodium homeostasis and leading to parasite death.
Rapid parasite clearance: The compound has demonstrated rapid clearance of malaria parasites in in vivo models, making it a promising candidate for further drug development.
Potential use in combination therapies: Due to its unique mechanism of action, PA-21A092 can be used in combination with other antimalarial drugs to enhance efficacy and reduce the risk of resistance.
Mechanism of Action
PA-21A092 exerts its effects by inhibiting the PfATP4 enzyme in Plasmodium falciparum. This enzyme is crucial for maintaining sodium homeostasis within the parasite. Inhibition of PfATP4 leads to a rapid disruption of sodium regulation, causing the parasite to swell and eventually die . The compound’s action involves binding to the enzyme’s active site, preventing it from performing its normal function .
Comparison with Similar Compounds
PA-21A092 is unique compared to other antimalarial compounds due to its specific targeting of PfATP4. Similar compounds include:
Spiroindolones: A distinct class of antimalarials that also disrupt sodium homeostasis but through a different mechanism.
PA-21A092 stands out due to its high potency and rapid action against malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
